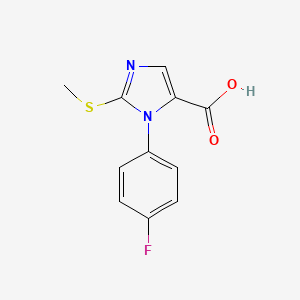

1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid

説明

1-(4-Fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid (CAS: 750598-95-9) is an imidazole-derived small molecule characterized by a fluorophenyl group at position 1, a methylsulfanyl substituent at position 2, and a carboxylic acid moiety at position 3. This compound has garnered attention due to its antimicrobial properties, particularly against Gram-negative bacteria such as Escherichia coli and Staphylococcus epidermidis, with a minimum microbicidal concentration (MMC) of 1250 µg/mL . It was first isolated from the 20% ethanolic fraction of Trachycarpus fortunei seed coat extracts, alongside other bioactive compounds like stearamide and 2,4,5-triacetoxybiphenyl .

特性

IUPAC Name |

3-(4-fluorophenyl)-2-methylsulfanylimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2S/c1-17-11-13-6-9(10(15)16)14(11)8-4-2-7(12)3-5-8/h2-6H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAJBCBHPAHTOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1C2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions.

Addition of the methylsulfanyl group: This can be done via nucleophilic substitution reactions using methylthiolating agents.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to a more sustainable and scalable production process.

化学反応の分析

Types of Reactions

1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted fluorophenyl derivatives.

科学的研究の応用

Medicinal Chemistry Applications

- Antimicrobial Activity : Research has indicated that imidazole derivatives, including 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for new antimicrobial agents.

- Cancer Research : The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific metabolic pathways.

Material Science Applications

-

Dyes and Pigments : The imidazole ring structure allows for the synthesis of reactive dyes, which can be utilized in textile applications. The compound's ability to form stable complexes with metal ions enhances its utility as a dyeing agent.

Application Area Properties Textile Dyes High stability, vibrant colors Pigments UV resistance, thermal stability - Conductive Polymers : Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity, making it suitable for applications in electronic devices.

Agricultural Chemistry Applications

- Pesticides : The compound has been evaluated for its potential as a pesticide due to its ability to disrupt metabolic processes in pests. Initial studies show effective results against common agricultural pests.

作用機序

The mechanism of action of 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the imidazole ring can participate in hydrogen bonding and other interactions. The methylsulfanyl group may also contribute to the compound’s overall reactivity and stability.

類似化合物との比較

2,4,5-Triacetoxybiphenyl (Compound 10)

- Structure : Biphenyl core with triacetoxy groups.

- Activity : Exhibits superior antibacterial activity against S. epidermidis (MMC = 78.25 µg/mL) compared to the target compound (MMC = 1250 µg/mL). However, it shows reduced efficacy against Bacillus cereus (MMC = 625 µg/mL) .

- Key Difference : The absence of the imidazole ring and the presence of ester groups enhance specificity toward Gram-positive bacteria .

1-(4-Fluorophenyl)-1H-Imidazole-5-Carboxylic Acid

- Structure : Lacks the methylsulfanyl group at position 2.

- This compound is marketed as a building block (AldrichCPR) but lacks reported bioactivity data .

2-Methyl-4-(Trifluoromethyl)-1H-Imidazole-5-Carboxylic Acid

- Structure : Contains a trifluoromethyl group at position 4 and a methyl group at position 2.

Ethyl 1-[1-(4-Fluorophenyl)Ethyl]-1H-Imidazole-5-Carboxylate (Flutomidate)

- Structure : Ethyl ester replaces the carboxylic acid; a chiral ethyl-fluorophenyl group is present at position 1.

- Activity : Primarily studied for its anesthetic properties, highlighting how esterification and stereochemistry shift functionality away from antimicrobial roles .

Physicochemical and Pharmacokinetic Comparisons

| Compound | Molecular Weight | LogP (Predicted) | Water Solubility | Key Substituents |

|---|---|---|---|---|

| Target Compound | 252.29 g/mol | 2.8 | Low | 4-Fluorophenyl, methylsulfanyl |

| 2,4,5-Triacetoxybiphenyl | 316.31 g/mol | 3.1 | Moderate | Triacetoxy, biphenyl |

| 1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic acid | 206.18 g/mol | 2.2 | Moderate | 4-Fluorophenyl |

| Flutomidate | 278.30 g/mol | 3.5 | Low | Ethyl ester, chiral ethyl group |

Notes:

- Ester derivatives like Flutomidate exhibit reduced solubility, favoring lipid-rich environments .

生物活性

1-(4-Fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid (CAS number: 750598-95-9) is a compound of interest due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H9N2O2FS

- Molecular Weight : 252.26 g/mol

- Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.

Antiviral Properties

Recent studies have highlighted the antiviral potential of imidazole derivatives, including compounds structurally similar to this compound. For example, related compounds have shown significant inhibitory activity against various orthopoxviruses, such as cowpox and ectromelia viruses, with selectivity indices (SI) indicating their effectiveness .

GABA-A Receptor Modulation

Research indicates that imidazole derivatives can act as positive allosteric modulators (PAMs) of the GABA-A receptor. A study focusing on 1H-benzo[d]imidazoles demonstrated that modifications in the structure could enhance metabolic stability and receptor affinity, suggesting that similar modifications in our compound could yield promising results .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various imidazole derivatives. While specific data on this compound is limited, related compounds have exhibited IC50 values indicating significant cytotoxic effects against cancer cell lines. For instance, certain thiazole-bearing molecules demonstrated IC50 values less than 10 µM against human glioblastoma cells .

Mechanistic Insights

The biological activity of imidazole derivatives often correlates with their ability to interact with specific biological targets. The structural features of this compound suggest potential interactions with proteins involved in viral replication and neurotransmission pathways.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。